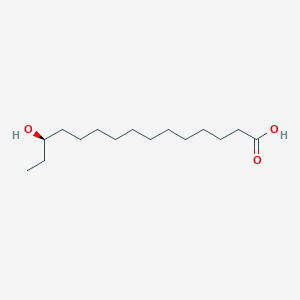
(13R)-13-hydroxypentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13R)-13-hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 13th carbon of a 15-carbon chain This compound is a stereoisomer, specifically the ®-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its (S)-enantiomer counterpart
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13R)-13-hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains. Chemical synthesis can also be achieved through the use of reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant, which facilitates the addition of a hydroxyl group to the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific hydroxylase enzymes. These microorganisms can be cultured in large bioreactors, where they convert substrates like pentadecanoic acid into the desired hydroxylated product. This method is advantageous due to its specificity and efficiency, as well as its potential for scalability.
化学反应分析
Types of Reactions
(13R)-13-hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 13-ketopentadecanoic acid or 13-carboxypentadecanoic acid.
Reduction: Formation of pentadecane.
Substitution: Formation of 13-chloropentadecanoic acid or 13-aminopentadecanoic acid.
科学研究应用
(13R)-13-hydroxypentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular signaling and metabolism, particularly in the context of lipid biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants, as well as in the formulation of cosmetics and personal care products.
作用机制
The mechanism of action of (13R)-13-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation. The hydroxyl group at the 13th carbon position allows it to participate in hydrogen bonding and other interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
(13S)-13-hydroxypentadecanoic acid: The (S)-enantiomer of the compound, which has a different three-dimensional arrangement and potentially different biological activity.
13-hydroxyoctadecadienoic acid (13-HODE): A hydroxylated fatty acid with a similar structure but a longer carbon chain and additional double bonds.
9-hydroxyoctadecadienoic acid (9-HODE): Another hydroxylated fatty acid with the hydroxyl group at the 9th carbon position.
Uniqueness
(13R)-13-hydroxypentadecanoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and other hydroxylated fatty acids. Its specific properties make it valuable for targeted applications in research and industry.
属性
CAS 编号 |
923565-18-8 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
(13R)-13-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI 键 |
XEBPWQJPKCLCII-CQSZACIVSA-N |
手性 SMILES |
CC[C@H](CCCCCCCCCCCC(=O)O)O |
规范 SMILES |
CCC(CCCCCCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




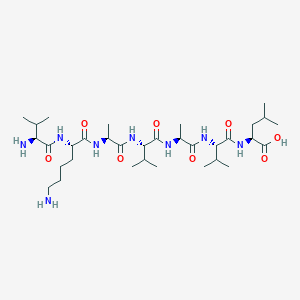

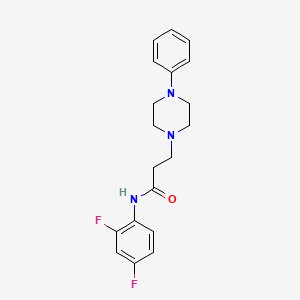
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
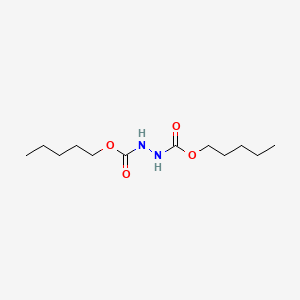

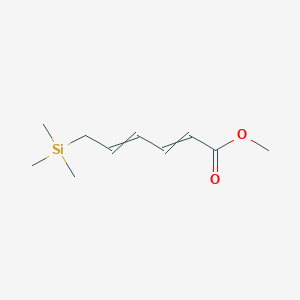

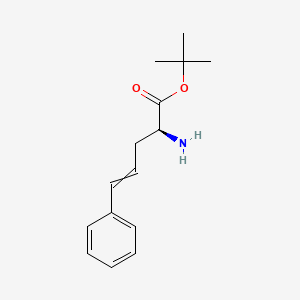
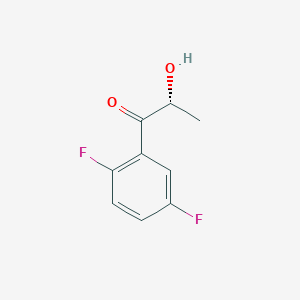
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)

